molecular formula C7H6BrF B2938037 5-(Methyl-d3)-2-fluorobromobenzene CAS No. 1185314-82-2

5-(Methyl-d3)-2-fluorobromobenzene

Cat. No.: B2938037
CAS No.: 1185314-82-2
M. Wt: 192.046
InChI Key: QLRKALMVPCQTMU-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Methyl-d3)-2-fluorobromobenzene is a deuterated aromatic compound, where the methyl group is replaced with a trideuteromethyl group. This compound is of interest due to its unique isotopic labeling, which makes it useful in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methyl-d3)-2-fluorobromobenzene typically involves the introduction of a trideuteromethyl group into a fluorobromobenzene framework. One common method involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then reduced in an inert solvent to form methyl-d3-amine, which can be further reacted to introduce the trideuteromethyl group into the desired aromatic compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(Methyl-d3)-2-fluorobromobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation Reactions: The methyl group can be oxidized to form hydroxymethyl, formyl, or carboxyl derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to form different deuterated derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of deuterated aromatic compounds, while oxidation reactions can produce deuterated carboxylic acids or aldehydes.

Scientific Research Applications

5-(Methyl-d3)-2-fluorobromobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Methyl-d3)-2-fluorobromobenzene involves its interaction with various molecular targets and pathways. The deuterium atoms in the trideuteromethyl group can influence the compound’s reactivity and stability, leading to unique effects in chemical and biological systems. The specific pathways and targets depend on the context of its use, such as enzyme interactions in biological studies or reaction intermediates in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-fluorobromobenzene: The non-deuterated analog of 5-(Methyl-d3)-2-fluorobromobenzene.

    2-Fluorobromobenzene: Lacks the methyl group but shares the fluorobromobenzene core.

    5-(Methyl-d3)-2-chlorobromobenzene: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

This compound is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can lead to differences in reaction rates, metabolic pathways, and stability compared to non-deuterated analogs. This makes it a valuable tool in studies requiring precise tracking and analysis of molecular transformations .

Properties

IUPAC Name

2-bromo-1-fluoro-4-(trideuteriomethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRKALMVPCQTMU-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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